(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Overview
Description
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group and a methylsulfanyl-dihydroimidazolyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of (3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves several steps, typically starting with the preparation of the methoxyphenyl and methylsulfanyl-dihydroimidazolyl precursors. These precursors are then subjected to a series of reactions under controlled conditions to form the final compound. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.
Comparison with Similar Compounds
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can be compared with other similar compounds, such as:
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Biological Activity
(3-Methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- CAS Number : 2560546
The presence of the methoxy group and the imidazole ring suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazole derivatives. The compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL | |
Escherichia coli | > 32 µg/mL | |
Candida albicans | Not active |
The compound demonstrated significant selectivity towards Gram-positive bacteria, particularly MRSA, while showing limited activity against Gram-negative bacteria.
Cytotoxicity and Hemolytic Activity
In addition to its antimicrobial properties, the cytotoxic effects of the compound were evaluated using human cell lines. The results indicated that while some derivatives exhibited cytotoxicity, the specific compound showed a favorable profile with minimal hemolytic activity.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µg/mL) | Hemolytic Activity | Reference |
---|---|---|---|
HEK293 (human kidney) | > 32 | None detected | |
A549 (lung carcinoma) | 242.52 | None detected |
These findings suggest that the compound may have therapeutic potential with a reduced risk of hemolysis.
The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The imidazole ring is known to interact with various biological macromolecules, which could explain its effectiveness against certain pathogens.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at MDPI demonstrated that derivatives similar to this compound exhibited potent activity against MRSA. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy . -
Cytotoxicity Assessment :
A separate investigation assessed the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that while some compounds were cytotoxic, the specific compound maintained a safer profile, making it suitable for further development .
Properties
IUPAC Name |
(3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-10-5-3-4-9(8-10)11(15)14-7-6-13-12(14)17-2/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHHMCGWOGEBNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326467 | |
Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816598 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685127-11-1 | |
Record name | (3-methoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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